2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine
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Overview
Description
2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C7H6ClNO It is characterized by a fused ring system containing both furan and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine derivatives with hydrazine hydrate, leading to the formation of the pyrazine ring . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can lead to more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrazines, oxidized derivatives, and reduced forms of the original compound.
Scientific Research Applications
2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine
- 2-Chloro-5,7-dihydrofuro[3,4-b]pyrimidine
Uniqueness
2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine is unique due to its specific ring structure and the presence of both furan and pyrazine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H5ClN2O |
---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
3-chloro-5,7-dihydrofuro[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5ClN2O/c7-6-1-8-4-2-10-3-5(4)9-6/h1H,2-3H2 |
InChI Key |
GYHQMIUWPAOEER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=C(N=C2CO1)Cl |
Origin of Product |
United States |
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